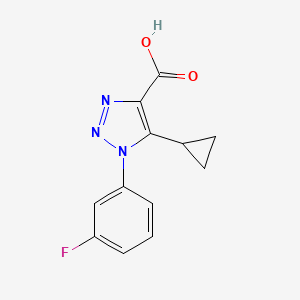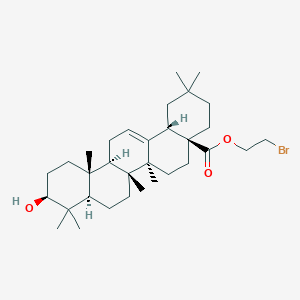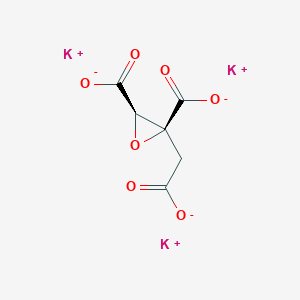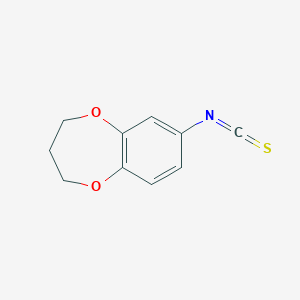![molecular formula C13H14ClNO2 B1517606 1-[5-(2-Chlorethyl)-2,3-dihydro-1H-indol-1-yl]propan-1-on CAS No. 1018660-58-6](/img/structure/B1517606.png)
1-[5-(2-Chlorethyl)-2,3-dihydro-1H-indol-1-yl]propan-1-on
Übersicht
Beschreibung
1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomikforschung als Reagenz zur Charakterisierung und Modifikation von Proteinen eingesetzt. Ihre Reaktivität mit Aminogruppen macht sie zur geeigneten Markierung von Peptiden und Proteinen, was für die Untersuchung der Proteinstruktur, -funktion und -interaktionen unerlässlich ist .
Medizinische Chemie
In der Medizinischen Chemie dient sie als Baustein für die Synthese von potenziellen Therapeutika. Ihr Indol-Molekülteil ist ein häufiger Strukturbestandteil vieler Medikamente, und Modifikationen dieses Kerns können zu neuen pharmakologisch aktiven Molekülen führen. Beispielsweise kann sie zur Synthese von Analoga bekannter Indol-basierter Medikamente mit verbesserter Wirksamkeit oder reduzierten Nebenwirkungen verwendet werden .
Biotechnologie
Die Verbindung findet Anwendung in der Biotechnologie für Enzyminhibitionstudien. Aufgrund ihrer strukturellen Ähnlichkeit mit Tryptophan kann sie als kompetitiver Inhibitor für Enzyme wirken, die Tryptophan als Substrat verwenden, wodurch das Verständnis von Enzymmechanismen und die Entwicklung von Enzyminhibitoren gefördert wird .
Pharmakologie
In der Pharmakologie wird sie für Prozesse der Medikamentenentwicklung und -forschung eingesetzt. Sie kann in Hochdurchsatz-Screening-Assays eingesetzt werden, um Verbindungen mit erwünschter biologischer Aktivität zu identifizieren. Ihre Rolle bei der Synthese von Lidocain, einem Lokalanästhetikum, unterstreicht ihre Bedeutung bei der Entwicklung pharmakologischer Wirkstoffe .
Organische Synthese
Organische Synthese: findet ihre Verwendung als Zwischenprodukt für komplexe organische Moleküle. Ihre reaktive Acetylgruppe ermöglicht eine weitere Funktionalisierung, wodurch sie zu einem vielseitigen Vorläufer für die Synthese einer Vielzahl organischer Verbindungen wird, darunter heterozyklische Verbindungen, die in vielen Pharmazeutika weit verbreitet sind .
Analytische Chemie
Schließlich kann diese Verbindung in der Analytischen Chemie als Standard- oder Referenzmaterial in der chromatografischen Analyse verwendet werden. Ihre gut definierte Struktur und ihre Eigenschaften ermöglichen ihren Einsatz in der Methodenentwicklung und Kalibrierung analytischer Instrumente, um genaue und präzise Messungen zu gewährleisten .
Eigenschaften
IUPAC Name |
1-[5-(2-chloroacetyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-13(17)15-6-5-9-7-10(12(16)8-14)3-4-11(9)15/h3-4,7H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDVMPXBKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)

![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)







![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
